5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
CAS No.: 2548985-80-2
Cat. No.: VC11812063
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-80-2 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) |
| Standard InChI Key | DYKOLGPOKUSAFX-UHFFFAOYSA-N |
| SMILES | C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Introduction
Molecular Formula
The molecular formula is , indicating:
-
14 carbon atoms
-
15 hydrogen atoms
-
3 nitrogen atoms
-
2 oxygen atoms
Molecular Weight
The molecular weight is approximately 257.29 g/mol, calculated based on its formula.
Key Chemical Identifiers
-
IUPAC Name: 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
-
SMILES Notation:
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3
General Synthetic Approach
The synthesis of pyrimidine derivatives often involves:
-
Formation of the Pyrimidine Core: Starting from precursors like β-diketones or amidines.
-
Substitution Reactions:
-
Introduction of the benzodioxole group at the 5-position.
-
Attachment of the cyclopropylmethyl amine group to the nitrogen atom.
-
Purification and Characterization
The compound can be purified using recrystallization or chromatography techniques. Structural confirmation typically employs:
-
NMR Spectroscopy: and spectra for hydrogen and carbon environments.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify functional groups.
Pharmaceutical Research
Pyrimidine derivatives are widely studied for their biological activities, including:
-
Antiviral
-
Anticancer
-
Anti-inflammatory properties
The benzodioxole group enhances interactions with biological targets through aromatic stacking or hydrogen bonding.
Potential as a Drug Candidate
The cyclopropylmethyl amine moiety can improve pharmacokinetic properties such as metabolic stability and bioavailability.
Biological Activity
While specific data for this compound is limited, related pyrimidine derivatives have shown:
-
Enzyme Inhibition:
-
Potential to inhibit enzymes like kinases or polymerases due to structural mimicry of nucleotides.
-
-
Antimicrobial Properties:
-
Activity against bacterial or fungal strains.
-
-
Receptor Modulation:
-
Interaction with G-protein-coupled receptors (GPCRs) or ion channels.
-
Future Directions
Further research could focus on:
-
In Silico Studies: Docking simulations to predict binding affinity with biological targets.
-
In Vitro Assays: Testing for antimicrobial or anticancer activity.
-
Structure Optimization: Modifying substituents to enhance potency and selectivity.
This compound represents a promising scaffold for medicinal chemistry exploration due to its diverse functional groups and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume